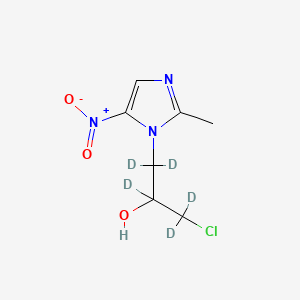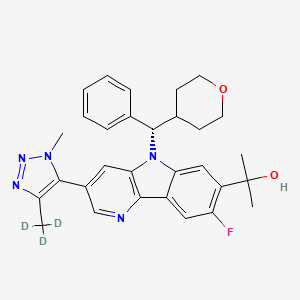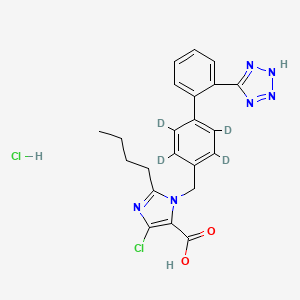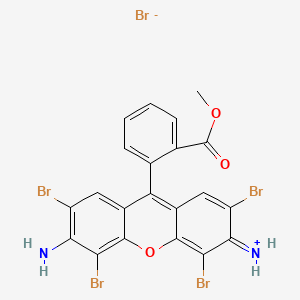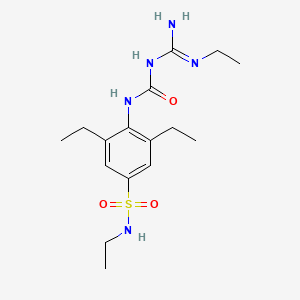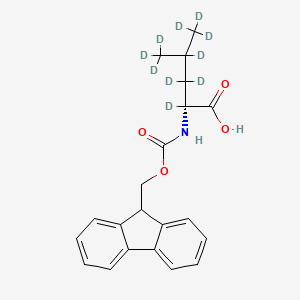
c-Met-IN-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
c-Met-IN-9 is a compound that acts as an inhibitor of the c-Met receptor tyrosine kinaseAberrant activation of c-Met has been linked to tumor growth and metastasis, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of c-Met-IN-9 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies and research institutions. general methods involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, purification techniques such as crystallization or chromatography, and stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: c-Met-IN-9 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
c-Met-IN-9 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the c-Met signaling pathway and its role in various cellular processes.
Biology: Helps in understanding the molecular mechanisms underlying cell proliferation, survival, and motility.
Medicine: Investigated as a potential therapeutic agent for treating cancers that exhibit aberrant c-Met activation.
Mechanism of Action
c-Met-IN-9 exerts its effects by inhibiting the c-Met receptor tyrosine kinase. The compound binds to the receptor’s kinase domain, preventing its activation by hepatocyte growth factor. This inhibition blocks downstream signaling pathways involved in cell proliferation, survival, and motility. Key molecular targets and pathways affected by this compound include the PI3K/AKT, Ras/MAPK, and JAK/STAT pathways .
Comparison with Similar Compounds
Cabozantinib: Another c-Met inhibitor used in cancer therapy.
Crizotinib: A small molecule inhibitor targeting c-Met and other kinases.
Onartuzumab: A monoclonal antibody that blocks c-Met activation.
Uniqueness of c-Met-IN-9: this compound is unique in its specific binding affinity and inhibitory potency against the c-Met receptor. It has shown distinct pharmacokinetic properties and a favorable safety profile in preclinical studies compared to other c-Met inhibitors .
By understanding the detailed properties and applications of this compound, researchers can further explore its potential in cancer therapy and other scientific fields.
Properties
Molecular Formula |
C25H19F2N5O3 |
|---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
N-[4-[2-(cyclopropanecarbonylamino)pyridin-4-yl]oxy-3-fluorophenyl]-1-(4-fluorophenyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C25H19F2N5O3/c26-16-3-6-18(7-4-16)32-13-21(29-14-32)25(34)30-17-5-8-22(20(27)11-17)35-19-9-10-28-23(12-19)31-24(33)15-1-2-15/h3-15H,1-2H2,(H,30,34)(H,28,31,33) |
InChI Key |
XKFKDNWKGHBQOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=NC=CC(=C2)OC3=C(C=C(C=C3)NC(=O)C4=CN(C=N4)C5=CC=C(C=C5)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


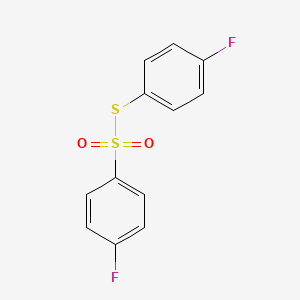

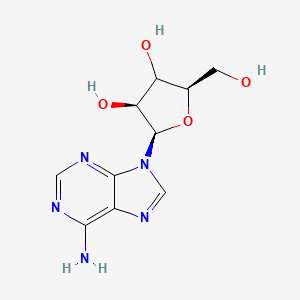
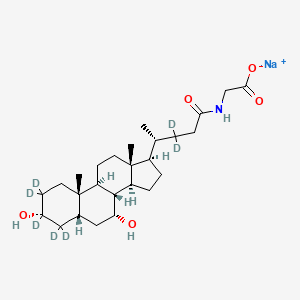

![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B12408333.png)
![1-[(2R,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408346.png)
